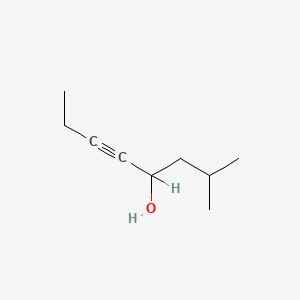
2-Methyl-5-octyn-4-ol
Vue d'ensemble
Description
2-Methyl-5-octyn-4-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Molecular Structure Analysis
The IUPAC name for 2-Methyl-5-octyn-4-ol is 2-methyloct-5-yn-4-ol . The InChI representation isInChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 . The Canonical SMILES representation is CCC#CC(CC(C)C)O . Physical And Chemical Properties Analysis
2-Methyl-5-octyn-4-ol has a density of 0.9±0.1 g/cm3, a boiling point of 171.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.5±6.0 kJ/mol, and the flash point is 62.0±11.4 °C . The index of refraction is 1.457, and the molar refractivity is 43.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Wound Healing Applications
2-Methyl-5-octyn-4-ol: has been studied for its potential use in wound healing. Research indicates that it can be incorporated into hydrogels containing propolis extract, which are used as an alternative treatment for skin lesions . These hydrogels exhibit properties such as high porosity, good water absorption, and desirable mechanical behavior, making them suitable for use as wound dressings .
Biocompatibility in Pharmaceutical Products
The compound’s role in the development of biocompatible materials is significant. It has been identified in the synthesis of polyacrylamide/methylcellulose hydrogels, which demonstrate antioxidant activity and biocompatibility in cell cultures, suggesting its usefulness in pharmaceutical applications .
Antioxidant Properties
In the pharmaceutical industry, 2-Methyl-5-octyn-4-ol is recognized for its antioxidant properties. Studies have shown that hydrogels containing this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress in biological systems .
Materials Science: Polymer Development
This compound is instrumental in the development of polymers with specific characteristics. Its inclusion in hydrogels affects the polymer network, contributing to the material’s swelling capacity, mechanical properties, and pseudoplastic behavior, which are essential parameters in materials science .
Chemical Engineering: Synthesis and Characterization
In chemical engineering, 2-Methyl-5-octyn-4-ol is involved in the synthesis process of hydrogels through free radical polymerization. Its presence is critical in the characterization of these materials using techniques like scanning electron microscopy and infrared spectroscopy, which are key in understanding the material’s structure and properties .
Environmental Science: Biodegradable Materials
The environmental applications of 2-Methyl-5-octyn-4-ol include the creation of biodegradable materials. The compound’s structural properties, such as the presence of a triple bond, may influence the degradation rate of polymers, making it a subject of interest in the production of environmentally friendly materials .
Safety and Hazards
For safety, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of a fire, use CO2, dry chemical, or foam for extinction . The compound should be stored in a well-ventilated place and kept cool .
Propriétés
IUPAC Name |
2-methyloct-5-yn-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQRUFRRPFNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976086 | |
| Record name | 2-Methyloct-5-yn-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60657-70-7 | |
| Record name | 2-Methyl-5-octyn-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloct-5-yn-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



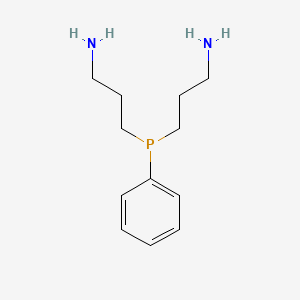

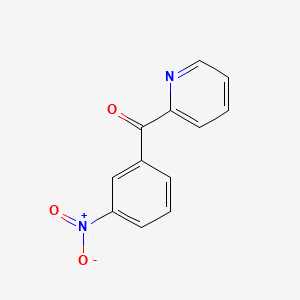
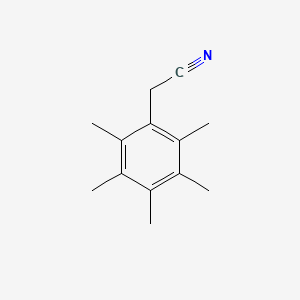
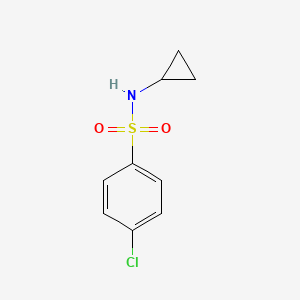

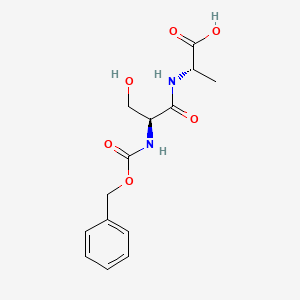
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)

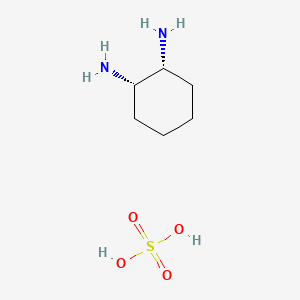


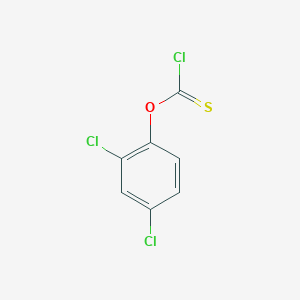
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)